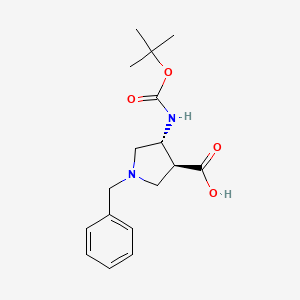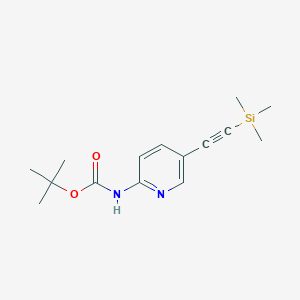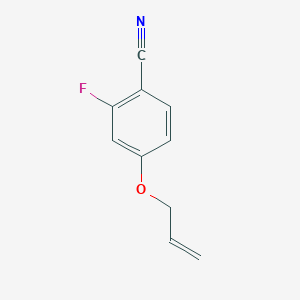
4-(Allyloxy)-2-fluorobenzonitrile
Overview
Description
4-(Allyloxy)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with an allyloxy group at the 4-position and a fluorine atom at the 2-position, along with a nitrile group (-CN) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitrile.
Allylation: The 2-fluorobenzonitrile undergoes an allylation reaction with allyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Allyloxy)-2-fluorobenzaldehyde or 4-(Allyloxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(Allyloxy)-2-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-2-fluorobenzonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nitrile Group: The nitrile group can form hydrogen bonds or coordinate with metal ions.
Fluorine Atom: The fluorine atom can participate in hydrogen bonding and influence the electronic properties of the molecule.
Allyloxy Group: The allyloxy group can undergo various chemical transformations, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-(Allyloxy)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
4-(Allyloxy)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(Allyloxy)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it valuable in pharmaceutical research and materials science.
Properties
IUPAC Name |
2-fluoro-4-prop-2-enoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFHZCVQCLPBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




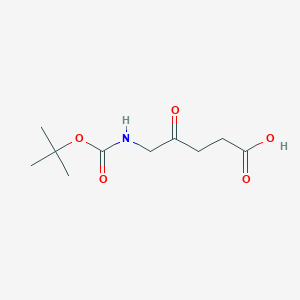
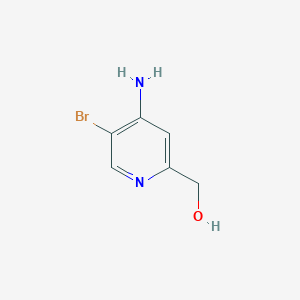

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

